molecular formula C15H20 B1222686 Isolongifolene, 4,5,9,10-dehydro-

Isolongifolene, 4,5,9,10-dehydro-

Cat. No.: B1222686
M. Wt: 200.32 g/mol
InChI Key: MOLSSUUBCUMURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isolongifolene, 4,5,9,10-dehydro- is a sesquiterpene derivative with the molecular formula C15H20 and a molecular weight of 200.32 g/mol (CAS Registry Number: 156747-45-4) . As a structurally specific isomer, it is of significant interest in advanced chemical research and development. This compound serves as a valuable intermediate and building block in organic synthesis, particularly for exploring complex terpenoid structures and developing novel chemical entities . Its unique polycyclic framework makes it a candidate for material science applications, including the development of specialty polymers and fine chemicals. Researchers also utilize this and related isolongifolene derivatives in fragrance and flavor chemistry to study structure-odor relationships and develop new synthetic aroma compounds . All available information indicates that this product, "Isolongifolene, 4,5,9,10-dehydro-", is For Research Use Only . It is not intended for direct use in human or veterinary diagnostics, therapeutics, or any other clinical applications, and it is not manufactured under Good Manufacturing Practices (GMP) guidelines for pharmaceutical use . Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C15H20

Molecular Weight

200.32 g/mol

IUPAC Name

2,2,7,7-tetramethyltricyclo[6.2.1.01,6]undeca-3,5,9-triene

InChI

InChI=1S/C15H20/c1-13(2)8-5-6-12-14(3,4)11-7-9-15(12,13)10-11/h5-9,11H,10H2,1-4H3

InChI Key

MOLSSUUBCUMURN-UHFFFAOYSA-N

SMILES

CC1(C=CC=C2C13CC(C2(C)C)C=C3)C

Canonical SMILES

CC1(C=CC=C2C13CC(C2(C)C)C=C3)C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties:
Research has demonstrated that isolongifolene possesses notable antimicrobial activity. It has been studied for its potential to inhibit specific bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, studies indicate that isolongifolene can effectively reduce inflammation and combat bacterial infections in biological systems .

Anticholinesterase Activity:
Isolongifolene has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. In a study assessing its efficacy, the compound exhibited moderate AChE inhibition with an IC50 value of 54.35 μg/mL compared to the standard drug galantamine . This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's.

Fragrance Industry

Scent Profile:
Due to its pleasant woody odor, isolongifolene is widely utilized in the fragrance industry. It serves as a key component in perfumes and scented products, contributing to the overall olfactory experience. The compound's unique scent profile makes it suitable for various applications, including personal care products and home fragrances.

Environmental Chemistry

Atmospheric Interactions:
Studies on the atmospheric chemistry of isolongifolene reveal its interactions with atmospheric radicals like the nitrate radical (NO3). These interactions are crucial for understanding its environmental impact and behavior under atmospheric conditions. Quantitative assessments indicate that isolongifolene has a relatively short atmospheric lifetime due to these reactions. Understanding these dynamics is essential for evaluating the ecological implications of its presence in the environment.

Insect Attractant

Role in Ecology:
Isolongifolene acts as an insect attractant and has been identified as a metabolite produced by certain plants. Its role in attracting pollinators or other insects can be significant for ecological studies and agricultural practices .

Case Studies and Research Findings

Study Findings
Tamfu et al. (2019)Identified isolongifolene as one of the major components in propolis essential oils with notable biological activities .
Seasonal Variability StudyDocumented variations in volatile components including isolongifolene across different seasons, indicating its ecological significance .
Anticholinesterase Activity AssessmentShowed moderate inhibition of AChE by isolongifolene, suggesting potential therapeutic uses .

Comparison with Similar Compounds

Structural Analogues

The isolongifolane family includes derivatives with varying degrees of dehydrogenation and functional group additions. Key analogues include:

Compound Name Molecular Formula Key Structural Features Biological Sources
4,5,9,10-Dehydro-isolongifolene C₁₅H₂₀ Two double bonds (4,5 and 9,10 positions) Plants, fungi, liverworts
8,9-Dehydro-cycloisolongifolene C₁₅H₂₀ Cyclic structure with 8,9-dehydrogenation Aspergillus fumigatus
Isolongifolenone C₁₅H₂₂O Ketone group at C-5 position Synthetic or plant-derived
9,10-Dehydro-isolongifolene C₁₅H₂₀ Single dehydrogenation at 9,10 position Malaria parasites

Key Differences :

  • 4,5,9,10-Dehydro-isolongifolene has two conjugated double bonds, enhancing its rigidity compared to monounsaturated derivatives like 9,10-dehydro-isolongifolene .

Physicochemical Properties

Discrepancies in reported molecular weights exist: While the formula C₁₅H₂₀ suggests 200.3 g/mol, some sources list 176.73 g/mol (CAS 156747-45-4) , possibly due to misannotation or isomerism. Critical thermodynamic data (e.g., Gibbs free energy, vapor pressure) remain understudied for this compound but are available for its tetrahydro counterpart (4,5,9,10-tetrahydro-isolongifolene) .

Functional Insights :

  • Unlike β-bisabolol, 4,5,9,10-dehydro-isolongifolene lacks hydroxyl groups, limiting its solubility but enhancing volatility as a VOC .
  • Its role in malaria parasite ecology contrasts with the plant-defense functions of cubenol and β-bisabolol .

Analytical Data and Occurrence

GC-MS Retention Indices and Abundance

Source Retention Index (RI) Concentration (%) Key Co-occurring Compounds
Artemisia scoparia essential oil 151,550 2.11% Cubenol, β-Himachalenoxide
Exocarpus latifolius oil 29.103–29.557 min 0.49–2.14% Methyl 9-oxostearate, d-Nerolidol
Calypogeia integristipula N/A 4.14–8.72% Palustrol, Spathulenol

Comparison :

  • Higher abundance in liverworts (4.14–8.72%) compared to plants (<2.14%) suggests ecological specialization .
  • Retention indices vary significantly across studies due to column type and temperature programming.

Preparation Methods

Catalyst Synthesis and Activation

The sulfated zirconia catalyst is prepared via a sol-gel technique:

  • Hydrolysis and Sulfation : Zirconium alkoxide is hydrolyzed in acidic, basic, or neutral media, followed by sulfation with sulfuric acid.

  • Calcination : The sulfated precursor is calcined at 550°C for 4–8 hours to form nano-crystalline SZ with a high surface area (≥100 m²/g) and strong Brønsted acid sites.

  • Activation : Prior to the reaction, the catalyst is activated at 150°C to remove adsorbed water, enhancing its acidity.

Reaction Mechanism and Conditions

Longifolene undergoes acid-catalyzed isomerization via carbocation intermediates. The tricyclic carbon skeleton rearranges to form isolongifolene’s conjugated triene system. Key parameters include:

  • Temperature : 80–120°C (optimal at 100°C)

  • Catalyst Loading : 2–10 wt% relative to longifolene

  • Reaction Time : 30–120 minutes

Table 1: Performance of Sulfated Zirconia Catalysts in Longifolene Isomerization

Catalyst TypeConversion (%)Selectivity (%)Reaction Time (h)
Nano-crystalline SZ911002
Conventional H₂SO₄75856

This method eliminates hazardous liquid acids (e.g., H₂SO₄, BF₃·OEt₂) and enables catalyst regeneration through thermal treatment.

Biosynthetic and Extraction Pathways

Isolongifolene, 4,5,9,10-dehydro- has been identified as a secondary metabolite in Aspergillus species and aquatic plants like Potamogeton spp.. While synthetic routes dominate industrial production, biosynthetic studies offer insights into enzymatic dehydrogenation mechanisms.

Fungal Biosynthesis

In Aspergillus, cytochrome P450 enzymes catalyze the dehydrogenation of isolongifolene precursors, introducing conjugated double bonds. However, yields are low (<1 mg/L), limiting commercial viability.

Plant Extraction

Gas chromatography-mass spectrometry (GC-MS) analyses of Potamogeton volatiles detected 4,5,9,10-dehydro-isolongifolene at trace concentrations (0.02–0.05% of total extract). Extraction methods include:

  • Steam Distillation : 100 g plant material yields ~0.1 mg of compound.

  • Solid-Phase Microextraction (SPME) : Higher sensitivity but requires specialized equipment .

Q & A

Q. What analytical methods are recommended for identifying 4,5,9,10-dehydro-isolongifolene in plant extracts?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying 4,5,9,10-dehydro-isolongifolene in plant matrices. Key diagnostic ions include m/z 204 (molecular ion, C₁₅H₂₄⁺) and m/z 203 ([M−1]⁺), with retention indices calibrated against sesquiterpene standards. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy should be employed, particularly ¹³C-NMR to resolve stereochemical ambiguities .

Q. What are the established protocols for synthesizing 4,5,9,10-dehydro-isolongifolene from natural precursors?

A two-step synthesis starting from isolongifolene involves:

  • Isomerization : BF₃·(CH₃CH₂)₂O-catalyzed isomerization of heavy turpentine-derived isolongifolene at 80–100°C.
  • Oxidation : Allylic oxidation using tert-butyl hydroperoxide (TBHP) with Cu catalysts in tert-butyl alcohol (TBA) solvent (3:1 molar ratio, 80°C, 12 hours). This method achieves >93% yield and 98.75% purity .

Q. How can researchers validate the purity of synthesized 4,5,9,10-dehydro-isolongifolene?

Use high-performance liquid chromatography (HPLC) with UV detection at 220 nm and a C18 column (acetonitrile/water mobile phase). Quantify impurities via peak integration and cross-validate with differential scanning calorimetry (DSC) to assess thermal stability. Purity thresholds should align with ICH guidelines for pharmaceutical intermediates .

Advanced Research Questions

Q. How do humidity levels affect ion fragmentation patterns of 4,5,9,10-dehydro-isolongifolene in mass spectrometry?

Under variable relative humidity (RH), the molecular ion (m/z 204) decreases in intensity, while fragment ions like m/z 203 ([M−1]⁺) and m/z 236 ([M+32]⁺) dominate. This suggests humidity-dependent adduct formation (e.g., water or oxygen interactions). Researchers should calibrate instruments at controlled RH and include humidity as a variable in spectral interpretation .

Q. What mechanisms explain 4,5,9,10-dehydro-isolongifolene’s modulation of apoptotic pathways in cancer cells?

The compound suppresses apoptosis in neuronal models by inhibiting ROS-mediated activation of the PI3K/AKT/GSK-3β pathway. However, in cancer cells (e.g., bladder carcinoma), it induces apoptosis via proteasomal degradation of EZH2. Researchers must contextualize cell-type-specific responses by comparing transcriptomic profiles (RNA-seq) and protein turnover rates (cycloheximide chase assays) .

Q. How can 4,5,9,10-dehydro-isolongifolene serve as a biomarker in paleoenvironmental studies?

Elevated soil concentrations of 4,5,9,10-dehydro-isolongifolene correlate with tsunami deposits, as observed in post-2011 Tohoku-oki tsunami sediments. Researchers should pair GC-MS analysis with cesium-137 (¹³⁷Cs) dating to distinguish tsunami signatures from background plant decay. Sampling protocols must prioritize depth-resolved soil cores (0–5 cm) in coastal pine forests .

Q. How to resolve contradictions in bioactivity data across different cell lines?

Discrepancies often arise from variations in cell permeability, metabolic activity, or off-target effects. Standardize assays using:

  • Dose-response curves : Compare IC₅₀ values in primary vs. immortalized cells.
  • Metabolic inhibitors : Co-treatment with cytochrome P450 inhibitors (e.g., ketoconazole) to assess metabolism-dependent effects.
  • Transcriptomic profiling : Identify cell-specific receptor expression (e.g., TLR4 vs. EGFR) .

Methodological Considerations

  • Data Contradictions : Cross-validate findings using orthogonal techniques (e.g., LC-MS/MS for quantification, CRISPR knockouts for pathway validation).
  • Interdisciplinary Collaboration : Partner with geochemists for environmental applications or computational chemists for molecular docking studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isolongifolene, 4,5,9,10-dehydro-
Reactant of Route 2
Isolongifolene, 4,5,9,10-dehydro-

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